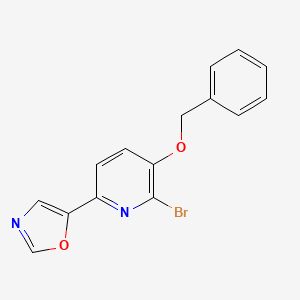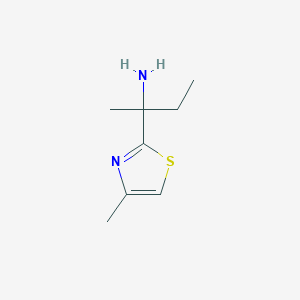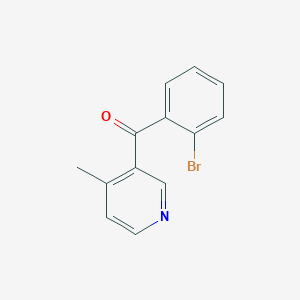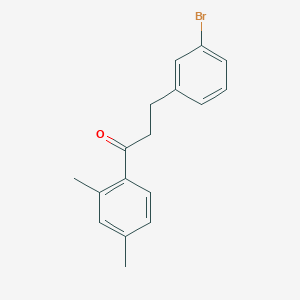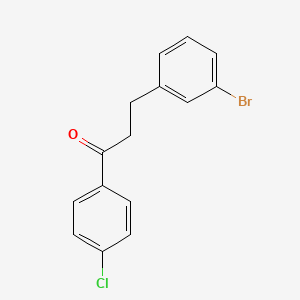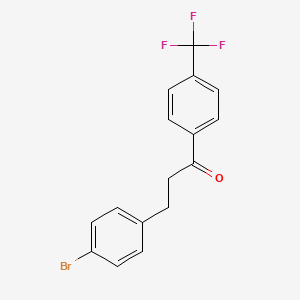
1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
1-Benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 1228552-95-1 . It has a molecular weight of 263.34 and its IUPAC name is 1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde .
Molecular Structure Analysis
The Inchi Code for 1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde is 1S/C18H17NO/c1-13-8-9-18-16 (10-13)17 (12-20)14 (2)19 (18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes . It can easily be oxidized to indole-3-carboxylic acid and it condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Applications De Recherche Scientifique
Aldose Reductase Inhibition
Indole derivatives have been evaluated as inhibitors for aldose reductase (ALR2) and aldehyde reductase (ALR1), enzymes implicated in diabetic complications. “1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde” could potentially serve in therapeutic interventions for diabetes management by inhibiting these enzymes .
Anticancer Activity
Indoles are known for their application in treating cancer cells due to their biologically active properties. The specific compound may be synthesized and tested for its efficacy against various cancer cell lines, contributing to the development of new anticancer drugs .
Antimicrobial Properties
The antimicrobial potential of indole derivatives makes them candidates for developing treatments against microbial infections. Research could focus on synthesizing “1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde” and testing its effectiveness against a spectrum of bacteria and viruses .
Neuroprotective Effects
Indole compounds have shown affinity to multiple receptors in the brain, suggesting their potential as neuroprotective agents. Studies could explore the neuropharmacological effects of this compound and its possible applications in neurodegenerative diseases .
Biosynthetic Pathways
Research into the biosynthetic pathways of indole derivatives can lead to the discovery of new metabolic processes and compounds. For instance, studying the conversion of indole-3-acetonitrile into indole derivatives by specific enzymes could reveal novel biosynthetic applications .
Multicomponent Reactions
Indoles are used in multicomponent reactions to synthesize complex organic compounds. “1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde” could be utilized in such reactions to create new molecules with potential pharmaceutical applications .
Orientations Futures
Indole derivatives, including 1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered as a key in the synthesis of pharmaceutically active compounds and indole alkaloids , indicating a promising future direction in the field of medicinal chemistry.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences the function of the target, leading to the observed biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context and the nature of the target.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
1-benzyl-2,5-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-8-9-18-16(10-13)17(12-20)14(2)19(18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTFYHRAABPCDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C=O)C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



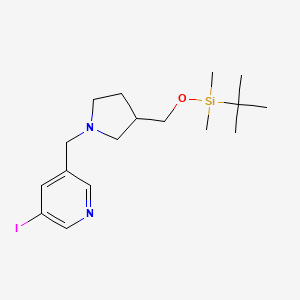

![Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532418.png)
![8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B1532419.png)
![5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532420.png)
![5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532422.png)

